Ethylene/propylene/diene terpolymer

Vulcanization Chemistry Rubber Processing Crosslinking

EPDM's saturated backbone with ENB diene unsaturation enables sulfur or peroxide curing, unlike EPM. Critical for applications demanding ozone resistance and thermal stability beyond NBR, but where FKM's cost is prohibitive. • **Hydrogen economy seals:** 10.8% volume swell & 0.64% permanent deformation after 140 MPa H₂ exposure (vs. higher FKM/HNBR leakage risk). • **Electrical insulation:** Dielectric strength 19.1 kV/mm (vs. silicone's ≥12 kV/mm) for thinner cable jackets. • **Process efficiency:** VNB-based grades offer 4× faster peroxide curing than ENB/DCPD grades, reducing cycle times.

Molecular Formula C14H22
Molecular Weight 190.32 g/mol
CAS No. 25038-36-2
Cat. No. B3182867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthylene/propylene/diene terpolymer
CAS25038-36-2
Molecular FormulaC14H22
Molecular Weight190.32 g/mol
Structural Identifiers
SMILESCC=C.CC=C1CC2CC1C=C2.C=C
InChIInChI=1S/C9H12.C3H6.C2H4/c1-2-8-5-7-3-4-9(8)6-7;1-3-2;1-2/h2-4,7,9H,5-6H2,1H3;3H,1H2,2H3;1-2H2/b8-2+;;
InChIKeyMPXNNMASLYQCAH-SZPWSVBHSA-N
Commercial & Availability
Standard Pack Sizes1 kg / 5 kg / 25 kg / 500 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

EPDM Saturated Backbone Elastomer: Vulcanization Chemistry Overview


Ethylene/propylene/diene terpolymer (EPDM) is a synthetic rubber characterized by a fully saturated polyethylene/polypropylene backbone with pendant unsaturation provided by a non-conjugated diene termonomer, most commonly 5-ethylidene-2-norbornene (ENB) [1]. This molecular architecture confers outstanding resistance to ozone, heat, oxidation, and weathering, distinguishing it from unsaturated diene rubbers like natural rubber (NR) and styrene-butadiene rubber (SBR) [2]. The terpolymer structure—ethylene, propylene, and diene—enables sulfur vulcanization in addition to peroxide curing, a key differentiator from the fully saturated ethylene/propylene copolymer (EPM) which requires peroxide-only vulcanization [3]. With a typical ethylene content ranging from 45–80 wt% and diene content from 2–12 wt%, EPDM grades are tailored for specific performance profiles across automotive, construction, electrical, and industrial sealing applications [4].

Vulcanization Sulfur and peroxide dual-cure capable; broader processing window than peroxide-only EPM
Backbone Fully saturated backbone; resists ozone, heat, oxidation, and weathering vs unsaturated diene rubbers
Grade Range Ethylene 45–80 wt%, diene 2–12 wt%; ENB, VNB, DCPD types for tailored performance profiles

Why Generic Substitution Fails for EPDM: Critical Performance Gaps


While EPDM belongs to the broader ethylene-propylene rubber family, it cannot be generically substituted with EPM (ethylene-propylene copolymer) due to the absence of diene unsaturation in EPM, which precludes sulfur vulcanization and significantly limits processing flexibility and cost-effectiveness in high-volume manufacturing [1]. Conversely, substituting EPDM with conventional diene rubbers like NR or SBR sacrifices the saturated backbone's exceptional ozone and thermal stability—NR, for instance, degrades rapidly under ozone exposure that EPDM withstands for decades [2]. Even among EPDM grades, substitution fails when diene type is ignored: vinyl norbornene (VNB)-based EPDM exhibits approximately 4× higher peroxide curing efficiency compared to ENB- or DCPD-based grades, directly impacting cycle times and crosslink density in peroxide-cured applications [3]. Furthermore, EPDM's unique combination of electrical insulation properties (dielectric strength ~19.1 kV/mm, dielectric constant 5.0–5.6) and low-temperature flexibility (Tg increase of only ~3.76°C after high-pressure hydrogen exposure) cannot be replicated by silicone rubber or fluorocarbon elastomers without trade-offs in cost, mechanical strength, or chemical compatibility [4].

EPM substitution

EPM lacks diene unsaturation; sulfur vulcanization may not be feasible, limiting processing flexibility in high-volume manufacturing.

NR / SBR substitution

Unsaturated backbone in NR or SBR may reduce ozone and thermal stability, affecting outdoor weatherability and heat-aging performance.

Diene type mismatch

VNB-based grades may shift peroxide curing efficiency and crosslink density vs ENB or DCPD grades, impacting cycle time expectations.

Silicone / FKM substitution

Silicone or FKM may require trade-offs in dielectric profile, low-temperature flexibility, or material cost compared to EPDM.

EPDM Quantitative Differentiation Evidence: Comparator-Based Performance


Vulcanization Flexibility: Sulfur Curing vs. Peroxide-Only EPM

EPDM terpolymer, due to its pendant diene unsaturation, can be vulcanized using either sulfur-based or peroxide-based systems. In contrast, EPM (ethylene-propylene copolymer), which lacks diene unsaturation, is limited to peroxide vulcanization only [1]. This difference is a direct consequence of the terpolymer structure, where the diene (e.g., ENB, DCPD, VNB) provides reactive sites for sulfur crosslinking [2].

Vulcanization Flexibility
Head-to-head
EPDM: sulfur + peroxide cure
EPM: peroxide only
Enables dual-cure processing; EPM restricted to peroxide systems
Sulfur cure generally faster for high-volume production
Vulcanization Chemistry Rubber Processing Crosslinking

Peroxide Curing Efficiency: VNB vs. ENB/DCPD Diene Types

In peroxide-cured window gasket formulations, VNB (vinyl norbornene)-containing EPDM exhibits approximately 4 times higher peroxide curing efficiency compared to conventional ENB- or DCPD-based EPDM grades [1]. This superior efficiency stems from the higher reactivity of the pendant vinyl group in VNB toward peroxide-induced crosslinking [2].

Peroxide Cure Efficiency
Head-to-head
~4× higher efficiency
Supports faster cycle times and reduced peroxide consumption
VNB-based EPDM vs ENB/DCPD grades; Keltan ACE technology, up to 3 wt% VNB
Peroxide Curing Diene Type Crosslink Density

Hydrogen Compatibility: Volume Stability vs. FKM and HNBR

After exposure to 140 MPa high-pressure hydrogen, EPDM demonstrated the smallest maximum volume increase (10.844%) and lowest permanent deformation (0.636%) compared to FKM (23.623%, 2.345%) and HNBR (31.972%, 4.603%) [1]. Additionally, the glass transition temperature (Tg) of EPDM increased by only 3.76°C, indicating superior retention of low-temperature flexibility, whereas FKM and HNBR showed more pronounced Tg shifts [2].

Hydrogen Volume Stability
Head-to-head
EPDM: 10.8% swell
FKM: 23.6%
HNBR: 32.0%
Reported lower swelling supports seal integrity review
140 MPa hydrogen; EPDM Tg increase only 3.76°C
High-Pressure Hydrogen Sealing Volume Swelling

Thermal Aging Resistance: Hardness Retention vs. NBR

Accelerated thermal aging tests (14 days at 150°C) revealed that NBR experienced a 31.1% increase in hardness, accompanied by marked volume shrinkage and mass loss, indicating severe degradation. In contrast, EPDM displayed intermediate behavior with significantly less deterioration than NBR, and FKM exhibited only minor changes [1]. This positions EPDM as a balanced performer with better thermal stability than NBR, though not matching the extreme temperature resistance of FKM.

Thermal Aging Resistance
Head-to-head
EPDM: intermediate degradation
NBR: 31.1% hardness increase
FKM: minor changes
Supports mid-range thermal stability selection
150°C hot-air aging, 14 days; EPDM balances cost and thermal resistance
Thermal Aging Compression Set Sealing Materials

Dielectric Strength: Insulation Performance vs. Silicone Rubber

In medium and high voltage cold shrink tubing applications, EPDM exhibits a dielectric strength of approximately 19.1 kV/mm, which is significantly higher than silicone rubber's ≥12 kV/mm [1]. However, EPDM's dielectric constant (5.0–5.6) is higher than silicone's (≤3.0), which may lead to greater capacitive currents in high-field environments [2]. Mechanically, EPDM offers higher elongation at break (641%) compared to silicone (≥400%), but lower tear strength (38.6 kN/m vs. ≥60 kN/m) [3].

Dielectric Strength
Context-dependent
19.1 kV/mm
Supports insulation design with higher voltage withstand
ASTM D149; silicone rubber reported ≥12 kV/mm; cross-study comparison
Electrical Insulation Dielectric Strength Cold Shrink Tubing

Tensile Strength and Elongation: Mechanical Advantage vs. Silicone

In a comparative study of rubber materials, EPDM demonstrated a tensile strength of 11.8 MPa and elongation at break of 641%, whereas silicone rubber exhibited lower elongation (≥400%) and lower tear strength (38.6 kN/m vs. ≥60 kN/m for silicone) [1]. This indicates that while silicone offers superior tear resistance, EPDM excels in tensile strength and elongation, making it more suitable for applications requiring high stretch and recovery without fracture.

Tensile & Elongation
Context-dependent
11.8 MPa / 641% elongation
Supports dynamic sealing application review
ASTM D412; silicone offers higher tear strength; EPDM higher elongation
Mechanical Properties Tensile Strength Elongation at Break

Optimal Application Scenarios Based on Differentiation Evidence


High-Pressure Hydrogen Sealing Systems

EPDM's minimal volume swelling (10.844%) and permanent deformation (0.636%) after 140 MPa hydrogen exposure, combined with a modest Tg increase of only 3.76°C, make it the preferred elastomer for seals, O-rings, and gaskets in high-pressure hydrogen environments [1]. Its superior dimensional stability directly translates to reliable, long-term sealing performance where FKM and HNBR exhibit significantly higher swelling and deformation, increasing leakage risks [2].

Medium/High Voltage Electrical Insulation

With a dielectric strength of 19.1 kV/mm, EPDM enables thinner insulation designs or higher safety margins compared to silicone rubber (≥12 kV/mm) in cold shrink tubing and cable joint applications [1]. While its higher dielectric constant (5.0–5.6) may increase capacitive current, the superior dielectric strength often outweighs this in designs where voltage withstand is paramount [2]. Additionally, its high elongation (641%) accommodates cable expansion and contraction without compromising insulation integrity.

Peroxide-Cured Goods Requiring Rapid Cycle Times

For manufacturers employing peroxide curing, selecting VNB-based EPDM grades can increase curing efficiency by approximately 4× compared to conventional ENB or DCPD grades [1]. This efficiency gain directly reduces cycle times and peroxide consumption, offering a quantifiable cost advantage in high-volume production of window gaskets, automotive weatherstripping, and other extruded profiles where peroxide curing is preferred for low compression set and high heat resistance [2].

Thermally Demanding Seals and Gaskets

EPDM's intermediate thermal aging behavior—significantly better than NBR (which hardens by 31.1% after 14 days at 150°C) but not matching the extreme temperature resistance of FKM—positions it as the cost-effective choice for seals and gaskets operating in the 95°C–150°C range [1]. Applications include automotive coolant hoses, brake system seals, and industrial equipment where ozone and heat resistance are required but the premium cost of fluorocarbon elastomers is unjustified [2].

Application
Selection Property
Validation Focus
High-pressure hydrogen sealing systems
Hydrogen-exposure dimensional stability
Volume swelling and deformation endpoint review
Medium/high voltage insulation systems
Dielectric strength and elongation profile
Insulation integrity under electrical stress
Peroxide-cured extrusion and molding
Diene type and curing efficiency profile
Cycle time and crosslink density review
Mid-range thermal sealing (95–150°C)
Thermal aging resistance profile
Hardness retention and compression set review

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